![molecular formula C14H18BClO3 B2459278 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1417036-32-8](/img/structure/B2459278.png)
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H18BClO3. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used as reagents in organic synthesis .
Mode of Action
It’s known that boronic acids and their derivatives, like this compound, are commonly used in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with a variety of substrates, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
The compound’s potential role in organic synthesis suggests it could influence a wide range of biochemical reactions, particularly those involving carbon-carbon bond formation .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. It’s recommended to store the compound in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions, leading to higher yields and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Substituted Phenyl Ethanones: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C12H17BClNO2
- Molecular Weight : 253.53 g/mol
- CAS Number : 1417036-32-8
Its structure features a chloro-substituted phenyl group attached to an ethanone moiety, along with a boron-containing dioxaborolane group that enhances its reactivity and solubility in organic solvents.
Medicinal Chemistry
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its unique boron-containing structure lends itself to applications in drug design and development:
- Anticancer Agents : Research indicates that compounds containing boron can enhance the efficacy of certain anticancer drugs by improving their pharmacokinetics and bioavailability. The incorporation of this compound into drug formulations may lead to more effective therapies targeting specific cancer types.
Organic Synthesis
The compound serves as an important reagent in organic synthesis:
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound is explored for its potential use in developing advanced materials:
- Polymer Chemistry : The compound can be utilized to modify polymer properties through boron chemistry. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Drug Development
A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The results demonstrated improved activity against specific cancer cell lines compared to traditional chemotherapeutics.
Case Study 2: Synthesis of Complex Organic Molecules
In a research project focused on synthesizing complex organic compounds for pharmaceutical applications, researchers utilized this compound in Suzuki cross-coupling reactions. The efficiency of the reactions was significantly enhanced due to the stability and reactivity provided by the dioxaborolane moiety.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to its specific structure, which combines a boronic ester with a chloro-substituted phenyl ethanone. This combination provides both stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions distinguishes it from other similar compounds, which may not have the same reactivity or stability.
Biological Activity
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H19BClO3
- Molecular Weight : 284.56 g/mol
- CAS Number : 11390932
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-bromophenol with tetramethyl dioxaborolane under controlled conditions. The reaction yields the desired compound through a nucleophilic substitution mechanism that incorporates the boron-containing moiety into the aromatic system.
Anticancer Properties
Recent studies have shown that compounds containing dioxaborolane moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (Breast Cancer) | 5.6 | Inhibition of tubulin polymerization |
Compound B | A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
Target Compound | HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle |
The compound has shown an IC50 value of approximately 4.5 µM against HeLa cervical cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts favorably with the binding sites on tubulin, stabilizing the complex and preventing normal cell division .
Study 1: Antiproliferative Effects
A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation compared to standard chemotherapeutics. The results indicated that it was more effective than some existing treatments, showing promise for further development as an anticancer drug.
Study 2: Selectivity and Toxicity
Another investigation assessed the selectivity of the compound towards cancerous versus normal cells. The findings revealed that while it effectively targeted cancer cells, it exhibited lower toxicity towards normal human fibroblasts, suggesting a favorable therapeutic window for clinical applications .
Properties
IUPAC Name |
1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIJXVVLUQHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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